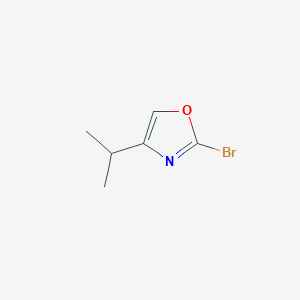
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- typically involves the cyclization of appropriate aniline derivatives with formamide or its derivatives. One common method includes the reaction of 2,4-dimethylaniline with formamide in the presence of iodine and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in cell signaling pathways. The presence of iodine and methyl groups can enhance its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2-methyl-: Lacks the iodine atom, which may affect its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-chloro-2-methyl-: Contains a chlorine atom instead of iodine, which may result in different pharmacokinetic and pharmacodynamic properties.
4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-bromo-2-methyl-: Contains a bromine atom, which may influence its biological activity and chemical reactivity.
Uniqueness
The presence of the iodine atom in 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-6-iodo-2-methyl- makes it unique compared to its analogs. Iodine can enhance the compound’s lipophilicity, making it more likely to penetrate cell membranes and interact with intracellular targets. Additionally, iodine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and specificity towards its molecular targets.
特性
CAS番号 |
35711-12-7 |
|---|---|
分子式 |
C17H15IN2O |
分子量 |
390.22 g/mol |
IUPAC名 |
3-(2,4-dimethylphenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H15IN2O/c1-10-4-7-16(11(2)8-10)20-12(3)19-15-6-5-13(18)9-14(15)17(20)21/h4-9H,1-3H3 |
InChIキー |
RLIYGZRMLCTDBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14164731.png)
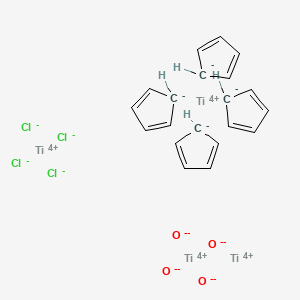
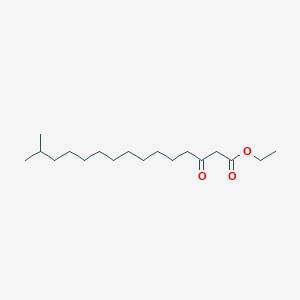
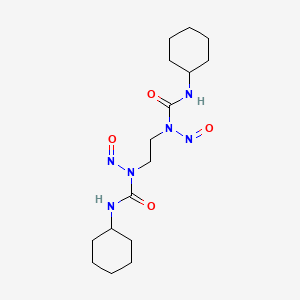
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
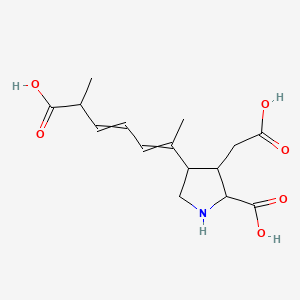
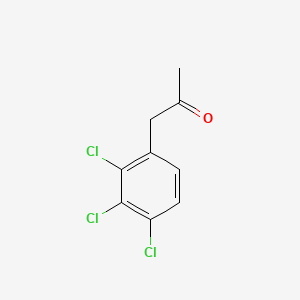
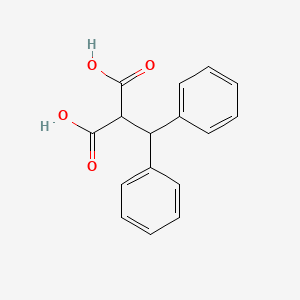
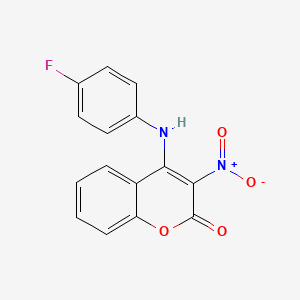

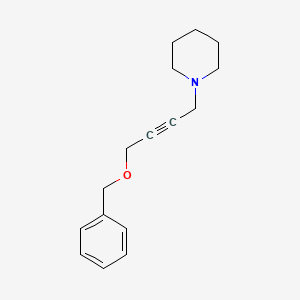
![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)
![9-[4-Phenyl-2-(pyridin-2-YL)quinolin-6-YL]-9H-carbazole](/img/structure/B14164800.png)
